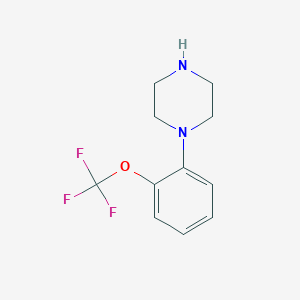
1-(2-Trifluoromethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Trifluoromethoxyphenyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Trifluoromethoxyphenyl)piperazine, commonly referred to as TFMPP, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a trifluoromethoxy group on a phenyl ring attached to a piperazine backbone. Its significance lies in its potential applications in pharmacology, particularly in the context of psychoactive substances and therapeutic agents.
- Molecular Formula : C10H12F3N
- Molecular Weight : 201.21 g/mol
- CAS Number : 186386-95-8
TFMPP acts primarily as a serotonin receptor modulator, influencing various neurotransmitter systems. It has been shown to bind to several aminergic receptors, particularly the serotonin (5-HT) receptors, which play crucial roles in mood regulation, cognition, and perception. The trifluoromethoxy group enhances its interaction with these receptors, potentially increasing its potency and efficacy compared to non-fluorinated analogs .
Psychoactive Effects
TFMPP is often used recreationally in combination with other piperazines, such as BZP (1-benzylpiperazine). Clinical studies have reported psychoactive effects similar to those of MDMA (Ecstasy), including:
- Euphoria
- Increased sociability
- Altered sensory perception
However, it also carries risks of toxicity and adverse effects, including:
- Anxiety
- Tachycardia
- Hyperthermia
A case study involving three patients who ingested TFMPP revealed symptoms consistent with sympathomimetic toxicity, including dissociative symptoms and nausea .
Toxicological Studies
Research indicates that the toxicity profile of TFMPP can vary significantly based on dosage and individual susceptibility. A notable case series documented the presence of TFMPP in patients presenting with severe symptoms after recreational use. Serum concentrations measured were approximately 263 ng/mL .
Comparative Analysis of Piperazine Derivatives
The following table summarizes key differences between TFMPP and other related piperazine derivatives:
| Compound Name | Psychoactive Effects | Common Uses | Toxicity Profile |
|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Euphoria, sensory enhancement | Recreational drug | Moderate; sympathomimetic effects reported |
| 1-Benzylpiperazine (BZP) | Stimulant effects | Recreational drug | Severe; associated with hyperthermia and seizures |
| 1-(4-Fluorophenyl)piperazine (pFPP) | Mild stimulant effects | Research chemical | Low; fewer reports of severe toxicity |
Clinical Studies
A study published in Drug Testing and Analysis highlighted the pharmacokinetics of TFMPP when taken in conjunction with BZP. The combination was found to produce significant psychoactive effects lasting 6-8 hours, with reported doses ranging from 30 mg to 100 mg for TFMPP .
In Vitro Studies
In vitro studies have demonstrated that TFMPP exhibits antiproliferative effects on various cancer cell lines. For instance, research indicated that it could induce cell death through mechanisms involving necroptosis, particularly in K562 leukemic cells . This suggests potential therapeutic applications beyond its psychoactive properties.
特性
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHMRZXKRBXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444438 |
Source


|
| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186386-95-8 |
Source


|
| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














